molecular formula C27H22N2O5 B422950 2-METHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE

2-METHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE

Cat. No.: B422950
M. Wt: 454.5g/mol
InChI Key: SDCOZPOOWXRYPN-OGLMXYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring, a methoxy group, and a hydrazinylidene moiety. Its molecular formula is C26H22N2O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone is then reacted with 2-methoxy-4-formylnaphthalene under acidic conditions to form the desired compound. This step often requires a catalyst such as acetic acid to facilitate the condensation reaction.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the hydrazinylidene moiety, converting it into a hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. Its structure indicates possible applications in drug design, particularly in the development of anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its aromatic and functional group-rich structure.

Mechanism of Action

The mechanism by which 2-METHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may interact with specific enzymes or receptors, modulating their activity. The hydrazinylidene moiety can form hydrogen bonds or engage in hydrophobic interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: A precursor in the synthesis of the compound.

    2-Methoxy-4-formylnaphthalene: Another precursor used in the condensation reaction.

    Hydrazine Derivatives: Compounds with similar hydrazinylidene moieties.

Uniqueness

What sets 2-METHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE apart is its combination of a naphthalene ring with a hydrazinylidene moiety and methoxy groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H22N2O5

Molecular Weight

454.5g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C27H22N2O5/c1-32-21-13-11-20(12-14-21)26(30)29-28-17-18-10-15-24(25(16-18)33-2)34-27(31)23-9-5-7-19-6-3-4-8-22(19)23/h3-17H,1-2H3,(H,29,30)/b28-17+

InChI Key

SDCOZPOOWXRYPN-OGLMXYFKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)OC

SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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